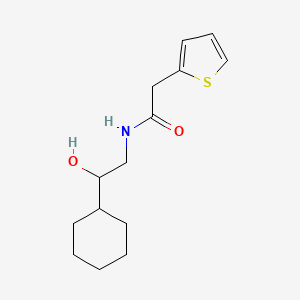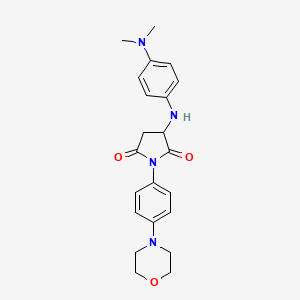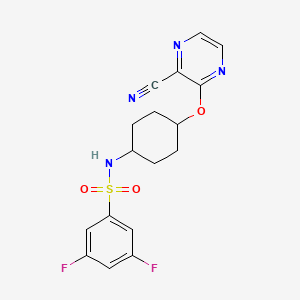
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CHETAM and has been found to possess several interesting properties that make it a promising candidate for further research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide involves the reaction of 2-bromoacetyl thiophene with cyclohexylmagnesium bromide followed by reaction with ethylene oxide and then reaction with ammonium acetate.
Starting Materials
2-bromoacetyl thiophene, cyclohexylmagnesium bromide, ethylene oxide, ammonium acetate
Reaction
Step 1: Reaction of 2-bromoacetyl thiophene with cyclohexylmagnesium bromide in anhydrous ether to form 2-(cyclohexylmagnesium bromide)-thiophene-2-acetate, Step 2: Reaction of 2-(cyclohexylmagnesium bromide)-thiophene-2-acetate with ethylene oxide in THF to form N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide, Step 3: Reaction of N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide with ammonium acetate in ethanol to form the final product
Wirkmechanismus
The exact mechanism of action of CHETAM is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. These actions are thought to contribute to its anti-inflammatory and analgesic effects.
Biochemische Und Physiologische Effekte
CHETAM has been found to reduce inflammation and pain in various animal models, including those of rheumatoid arthritis and neuropathic pain. It has also been shown to protect against neuronal damage in the brain and spinal cord, potentially making it useful for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHETAM for lab experiments is its relatively low toxicity and high solubility in aqueous solutions. However, its synthesis can be challenging and time-consuming, and its effects may vary depending on the animal model and dosage used.
Zukünftige Richtungen
There are several potential future directions for CHETAM research, including:
1. Further investigation of its anti-inflammatory and analgesic properties for the treatment of chronic pain and inflammatory diseases.
2. Exploration of its neuroprotective effects for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Development of new synthetic methods for CHETAM that are more efficient and scalable.
4. Investigation of its potential as a drug delivery system for other therapeutic agents.
5. Study of its effects on the immune system and potential use in immunotherapy.
In conclusion, CHETAM is a promising chemical compound with potential therapeutic applications in various fields, including medicine and biotechnology. Its unique properties make it an interesting subject for further research, and its future applications are likely to be diverse and far-reaching.
Wissenschaftliche Forschungsanwendungen
CHETAM has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases and conditions.
Eigenschaften
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c16-13(11-5-2-1-3-6-11)10-15-14(17)9-12-7-4-8-18-12/h4,7-8,11,13,16H,1-3,5-6,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKCQUSQJNKCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)CC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2615971.png)
![(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2615973.png)
![(3-Fluorophenyl){6-[(2-furylmethyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2615974.png)
![5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide](/img/structure/B2615978.png)



![1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2615982.png)





